SARS-CoV-2-IN-55

Description

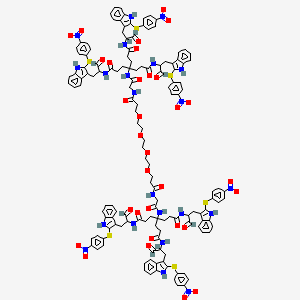

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C138H136N22O32S6 |

|---|---|

Molecular Weight |

2807.1 g/mol |

IUPAC Name |

4-[[2-[3-[2-[2-[2-[3-[[2-[[1,7-bis[[1-[2-(4-nitrophenyl)sulfanyl-1H-indol-3-yl]-3-oxopropan-2-yl]amino]-4-[3-[[1-[2-(4-nitrophenyl)sulfanyl-1H-indol-3-yl]-3-oxopropan-2-yl]amino]-3-oxopropyl]-1,7-dioxoheptan-4-yl]amino]-2-oxoethyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]-N,N'-bis[1-[2-(4-nitrophenyl)sulfanyl-1H-indol-3-yl]-3-oxopropan-2-yl]-4-[3-[[1-[2-(4-nitrophenyl)sulfanyl-1H-indol-3-yl]-3-oxopropan-2-yl]amino]-3-oxopropyl]heptanediamide |

InChI |

InChI=1S/C138H136N22O32S6/c161-79-85(71-109-103-13-1-7-19-115(103)147-131(109)193-97-37-25-91(26-38-97)155(177)178)141-123(169)49-57-137(58-50-124(170)142-86(80-162)72-110-104-14-2-8-20-116(104)148-132(110)194-98-39-27-92(28-40-98)156(179)180,59-51-125(171)143-87(81-163)73-111-105-15-3-9-21-117(105)149-133(111)195-99-41-29-93(30-42-99)157(181)182)153-129(175)77-139-121(167)55-63-189-65-67-191-69-70-192-68-66-190-64-56-122(168)140-78-130(176)154-138(60-52-126(172)144-88(82-164)74-112-106-16-4-10-22-118(106)150-134(112)196-100-43-31-94(32-44-100)158(183)184,61-53-127(173)145-89(83-165)75-113-107-17-5-11-23-119(107)151-135(113)197-101-45-33-95(34-46-101)159(185)186)62-54-128(174)146-90(84-166)76-114-108-18-6-12-24-120(108)152-136(114)198-102-47-35-96(36-48-102)160(187)188/h1-48,79-90,147-152H,49-78H2,(H,139,167)(H,140,168)(H,141,169)(H,142,170)(H,143,171)(H,144,172)(H,145,173)(H,146,174)(H,153,175)(H,154,176) |

InChI Key |

YWRBAZQCEUYUDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)SC3=CC=C(C=C3)[N+](=O)[O-])CC(C=O)NC(=O)CCC(CCC(=O)NC(CC4=C(NC5=CC=CC=C54)SC6=CC=C(C=C6)[N+](=O)[O-])C=O)(CCC(=O)NC(CC7=C(NC8=CC=CC=C87)SC9=CC=C(C=C9)[N+](=O)[O-])C=O)NC(=O)CNC(=O)CCOCCOCCOCCOCCC(=O)NCC(=O)NC(CCC(=O)NC(CC1=C(NC2=CC=CC=C21)SC1=CC=C(C=C1)[N+](=O)[O-])C=O)(CCC(=O)NC(CC1=C(NC2=CC=CC=C21)SC1=CC=C(C=C1)[N+](=O)[O-])C=O)CCC(=O)NC(CC1=C(NC2=CC=CC=C21)SC1=CC=C(C=C1)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Foundational & Exploratory

Mechanism of Action of SARS-CoV-2 Antiviral Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a specific compound designated "SARS-CoV-2-IN-55" did not yield any publicly available information. This document therefore provides a comprehensive technical overview of the established mechanisms of SARS-CoV-2 infection and the modes of action of antiviral agents that target these processes. This guide is intended to serve as a foundational resource for research and development in the field of anti-coronaviral therapeutics.

Introduction to SARS-CoV-2 Pathogenesis

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the etiological agent of COVID-19, is an enveloped, positive-sense, single-stranded RNA virus. Its lifecycle is a complex process involving host-cell entry, replication of its genetic material, and the assembly and release of new virions.[1][2] Each stage of this cycle presents potential targets for therapeutic intervention. Understanding the molecular mechanisms of these stages is critical for the development of effective antiviral drugs.

Viral Entry: The First Step in Infection

The entry of SARS-CoV-2 into host cells is a multi-step process mediated by the viral spike (S) glycoprotein and host cell surface proteins.[3][4] This process is a primary target for many vaccines and antiviral therapies.

Key Proteins in Viral Entry

-

Spike (S) Glycoprotein: This viral protein is responsible for recognizing and binding to the host cell receptor. It is a trimeric protein, and each monomer consists of two subunits, S1 and S2. The S1 subunit contains the receptor-binding domain (RBD), which directly interacts with the host cell receptor. The S2 subunit is responsible for the fusion of the viral and host cell membranes.[5]

-

Angiotensin-Converting Enzyme 2 (ACE2): This is the primary receptor for SARS-CoV-2 on the surface of human cells, particularly abundant in the lungs, heart, kidneys, and intestines. The interaction between the spike protein's RBD and ACE2 is a critical determinant of the virus's tropism and infectivity.

-

Transmembrane Serine Protease 2 (TMPRSS2): After the spike protein binds to ACE2, it needs to be cleaved at two sites (S1/S2 and S2') to activate its fusogenic potential. TMPRSS2 is a host cell surface protease that performs this crucial cleavage, enabling the fusion of the viral envelope with the host cell membrane. In the absence of TMPRSS2, the virus can enter through a slower, endosomal pathway where cleavage is mediated by cathepsins at a lower pH.

The Viral Entry Pathway

The entry of SARS-CoV-2 into a host cell can be visualized as a sequential process, which is a key target for antiviral intervention.

Quantitative Data on Viral Entry Proteins

| Parameter | Value | Reference |

| Binding Affinity (KD) of Spike RBD to ACE2 | ~1.2 nM - 15 nM | |

| Homology of SARS-CoV-2 Spike to SARS-CoV Spike | ~76% |

Viral Replication: The Core of Infection

Once inside the host cell, the viral RNA is released into the cytoplasm, and the process of replication begins. This is orchestrated by a complex machinery of viral non-structural proteins (nsps) that are produced by the translation of the viral genomic RNA.

Key Enzymes in Viral Replication

-

RNA-dependent RNA polymerase (RdRp or nsp12): This is the central enzyme for replicating the viral RNA genome. It synthesizes new RNA strands using the viral RNA as a template. Due to its crucial role and lack of a human homolog, RdRp is a prime target for antiviral drugs.

-

Main Protease (Mpro or 3CLpro or nsp5): The viral RNA is initially translated into two large polyproteins, pp1a and pp1ab. Mpro is responsible for cleaving these polyproteins at multiple sites to release the individual non-structural proteins that will form the replication-transcription complex.

-

Papain-like Protease (PLpro or nsp3): PLpro is another viral protease that cleaves the N-terminus of the viral polyprotein to release nsp1, nsp2, and nsp3. Additionally, PLpro has deubiquitinating and deISGylating activities, which help the virus evade the host's innate immune response.

The Viral Replication Cycle

The replication of the viral genome and the production of new viral proteins is a highly regulated process occurring within double-membrane vesicles derived from the host cell's endoplasmic reticulum.

Host Signaling Pathways Modulated by SARS-CoV-2

SARS-CoV-2 infection profoundly alters host cell signaling to create a favorable environment for its replication and to evade the immune system. The dysregulation of these pathways often contributes to the hyper-inflammatory response seen in severe COVID-19.

NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central regulator of the inflammatory response. SARS-CoV-2 infection leads to the activation of the NF-κB pathway, resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. While this is a normal antiviral response, excessive and prolonged activation contributes to the cytokine storm.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cellular responses to stress and pathogens. SARS-CoV-2 infection activates the p38 MAPK pathway, which not only contributes to the production of inflammatory cytokines but is also hijacked by the virus to promote its own replication.

JAK-STAT Signaling Pathway

The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is the principal signaling pathway for interferons, which are key antiviral cytokines. While SARS-CoV-2 infection can trigger this pathway, leading to an inflammatory response, the virus has also evolved mechanisms to antagonize it. Several viral proteins can interfere with different components of the JAK-STAT pathway, such as by inhibiting the phosphorylation of STAT1, thereby dampening the host's primary antiviral defense.

Experimental Protocols for Antiviral Activity Assessment

The evaluation of potential antiviral compounds requires robust and standardized experimental protocols. Below are outlines of two key assays used in the study of SARS-CoV-2.

Plaque Reduction Neutralization Test (PRNT)

This is the gold-standard assay for measuring the titer of neutralizing antibodies, but it can also be adapted to assess the inhibitory effect of antiviral compounds.

Objective: To determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC50).

Methodology:

-

Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero E6) in multi-well plates and incubate until confluent.

-

Compound Dilution: Prepare serial dilutions of the test compound in a suitable medium.

-

Virus-Compound Incubation: Mix a known amount of SARS-CoV-2 (typically 100 plaque-forming units, PFU) with each dilution of the compound and incubate for 1 hour at 37°C to allow the compound to bind to the virus or affect its components.

-

Infection: Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: After adsorption, remove the inoculum and add a semi-solid overlay (e.g., containing agarose or methylcellulose) to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.

-

Staining and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a dye (e.g., crystal violet) to visualize the plaques. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to a virus-only control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Quantitative Real-Time PCR (qRT-PCR) for Viral Load

This assay is used to quantify the amount of viral RNA in a sample, providing a measure of viral replication.

Objective: To determine the effect of an antiviral compound on the replication of viral RNA.

Methodology:

-

Cell Culture and Infection: Seed susceptible cells in multi-well plates. Pre-treat the cells with different concentrations of the test compound for a specified time, then infect with SARS-CoV-2 at a known multiplicity of infection (MOI).

-

Incubation: Incubate the infected cells in the presence of the compound for a defined period (e.g., 24, 48, or 72 hours).

-

RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA from the cell lysate or the supernatant.

-

Reverse Transcription: Convert the extracted RNA to complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Quantitative PCR: Perform real-time PCR using primers and probes specific for a SARS-CoV-2 gene (e.g., N, E, or RdRp). Use a standard curve of known concentrations of viral RNA to quantify the number of viral RNA copies in each sample.

-

Data Analysis: Compare the viral RNA copy numbers in the compound-treated samples to those in an untreated (vehicle) control to determine the percentage of inhibition of viral replication.

Experimental Workflow for Antiviral Compound Screening

The process of identifying and characterizing a novel antiviral agent involves a series of sequential experimental steps.

Conclusion

The multifaceted lifecycle of SARS-CoV-2 offers numerous targets for antiviral intervention. A thorough understanding of the mechanisms of viral entry, replication, and interaction with host signaling pathways is paramount for the rational design and development of novel therapeutics. The experimental protocols outlined in this guide provide a framework for the evaluation of such candidate antivirals. As the virus continues to evolve, a continued and in-depth research effort into its fundamental biology will be essential to combat the ongoing and future threats posed by coronaviruses.

References

Unraveling SARS-CoV-2 Inhibitors: A Technical Overview

A comprehensive search for a specific compound designated "SARS-CoV-2-IN-55" has yielded no publicly available data, suggesting this may be an internal, unpublished, or hypothetical designation. However, the extensive research into inhibitors of SARS-CoV-2 provides a wealth of information on the discovery, synthesis, and mechanisms of action of various antiviral agents targeting this virus. This guide will provide an in-depth overview of the general strategies and key findings in the development of SARS-CoV-2 inhibitors, tailored for researchers, scientists, and drug development professionals.

The Quest for SARS-CoV-2 Inhibitors: A Multi-pronged Approach

The urgent global need for effective COVID-19 therapeutics has spurred an unprecedented research effort, leading to the rapid identification and development of numerous SARS-CoV-2 inhibitors. These efforts have primarily focused on targeting key viral proteins essential for the viral life cycle.

The SARS-CoV-2 life cycle begins with the attachment of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on host cells.[1][2][3] Following entry, the viral RNA is released into the cytoplasm and translated to produce polyproteins, which are then cleaved by viral proteases into individual non-structural proteins (nsps).[4][5] These nsps assemble into the replication/transcription complex (RTC) to synthesize new viral RNA. Finally, structural proteins and new viral genomes are assembled into new virions and released from the cell.

This intricate process offers multiple targets for therapeutic intervention. The main strategies for inhibitor development have focused on:

-

Inhibitors of Viral Entry: These molecules aim to block the interaction between the viral spike protein and the host cell's ACE2 receptor or inhibit the proteases required for viral entry.

-

Inhibitors of Viral Proteases: The main protease (Mpro or 3CLpro) and the papain-like protease (PLpro) are crucial for processing the viral polyproteins. Inhibiting these enzymes halts the viral replication process.

-

Inhibitors of Viral RNA Polymerase: The RNA-dependent RNA polymerase (RdRp), a key component of the RTC, is responsible for replicating the viral genome. Its inhibition directly stops the proliferation of the virus.

Discovery and Synthesis Strategies

The discovery of novel SARS-CoV-2 inhibitors has employed a range of techniques, from high-throughput screening of existing drug libraries to de novo design using computational methods.

1. Drug Repurposing: This approach involves screening libraries of approved drugs for activity against SARS-CoV-2. It offers the advantage of accelerated clinical development due to pre-existing safety and pharmacokinetic data.

2. De Novo Design: Powered by machine learning and computational modeling, this strategy aims to design novel molecules that specifically fit into the active sites of viral target proteins. The COVID Moonshot initiative is a prime example of an open-science project that utilized machine learning for the de novo design of Mpro inhibitors.

3. Synthesis of Novel Compounds: Once promising candidates are identified, their synthesis is a critical step. The synthetic routes are often complex and require multi-step chemical reactions to produce the final active compound.

Visualizing the Path to Inhibition

To better understand the processes involved, graphical representations of experimental workflows and signaling pathways are invaluable.

Caption: A generalized workflow for the discovery and development of antiviral drugs.

Key Experimental Protocols

The evaluation of potential SARS-CoV-2 inhibitors involves a series of standardized in vitro and in vivo experiments.

In Vitro Assays

-

Enzymatic Assays: These assays directly measure the ability of a compound to inhibit the activity of a specific viral enzyme, such as Mpro or RdRp.

-

Cell-Based Assays: These experiments assess the antiviral activity of a compound in a cellular context. A common method is the plaque reduction assay, which quantifies the reduction in viral plaques in the presence of the inhibitor. Another method is the quantitative reverse-transcription polymerase chain reaction (RT-qPCR) which measures the amount of viral RNA.

In Vivo Models

-

Animal Models: Small animal models, such as mice and hamsters, are used to evaluate the efficacy and safety of drug candidates in a living organism. These models help determine the pharmacokinetic and pharmacodynamic properties of the compound.

Quantitative Data in Inhibitor Development

The efficacy of antiviral compounds is quantified using several key metrics, which are typically presented in tabular format for clear comparison.

| Metric | Description | Typical Units |

| IC₅₀ | The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. | µM, nM |

| EC₅₀ | The half-maximal effective concentration, referring to the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. | µM, nM |

| CC₅₀ | The half-maximal cytotoxic concentration, indicating the concentration of a drug that kills 50% of cells in a given time period. | µM, nM |

| Selectivity Index (SI) | The ratio of CC₅₀ to EC₅₀, which provides a measure of the therapeutic window of a drug. A higher SI is desirable. | Unitless |

Signaling Pathways in SARS-CoV-2 Infection

Understanding the signaling pathways involved in viral entry and replication is crucial for identifying novel drug targets.

References

- 1. Mechanisms Underlying Potential Therapeutic Approaches for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coronavirus - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. Frontiers | Mechanism of Action of Small-Molecule Agents in Ongoing Clinical Trials for SARS-CoV-2: A Review [frontiersin.org]

- 5. SARS-CoV-2: from its discovery to genome structure, transcription, and replication - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Early In Vitro Characterization of SARS-CoV-2 Inhibitors

To the Valued Researcher,

Our comprehensive search for the specific compound "SARS-CoV-2-IN-55" did not yield any publicly available data or research articles corresponding to this identifier. Therefore, this guide has been constructed to provide a robust framework for the early in vitro characterization of a novel hypothetical SARS-CoV-2 inhibitor, which we will refer to as SARS-CoV-2-IN-X . This document outlines the essential experimental protocols, data presentation strategies, and pathway analysis visualizations crucial for the initial assessment of a potential antiviral candidate, drawing upon established methodologies in the field of SARS-CoV-2 research.

Quantitative Data Summary

A clear and concise presentation of quantitative data is paramount for evaluating the potential of a new antiviral compound. The following tables provide a template for summarizing the key in vitro parameters for SARS-CoV-2-IN-X.

Table 1: Antiviral Activity of SARS-CoV-2-IN-X

| Cell Line | Assay Type | MOI | EC₅₀ (µM) | EC₉₀ (µM) |

| Vero E6 | Plaque Reduction Assay | 0.01 | Data | Data |

| Calu-3 | Viral Load Reduction (qRT-PCR) | 0.1 | Data | Data |

| A549-ACE2 | Reporter Virus Assay | 0.1 | Data | Data |

EC₅₀ (Half-maximal effective concentration): The concentration of the compound that inhibits 50% of the viral effect. EC₉₀ (90% effective concentration): The concentration of the compound that inhibits 90% of the viral effect. MOI (Multiplicity of Infection): The ratio of infectious virus particles to the number of cells.

Table 2: Cytotoxicity Profile of SARS-CoV-2-IN-X

| Cell Line | Assay Type | Incubation Time (h) | CC₅₀ (µM) |

| Vero E6 | MTT Assay | 48 | Data |

| Calu-3 | CellTiter-Glo | 72 | Data |

| A549-ACE2 | LDH Release Assay | 48 | Data |

CC₅₀ (Half-maximal cytotoxic concentration): The concentration of the compound that results in 50% cell death.

Table 3: Selectivity Index of SARS-CoV-2-IN-X

| Cell Line | Selectivity Index (SI = CC₅₀/EC₅₀) |

| Vero E6 | Data |

| Calu-3 | Data |

| A549-ACE2 | Data |

The Selectivity Index (SI) is a critical measure of a compound's therapeutic window. A higher SI value indicates a more promising candidate, as it suggests that the compound is effective against the virus at concentrations that are not harmful to the host cells.

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of rigorous scientific research. The following sections outline the standard protocols for the key experiments cited above.

Antiviral Activity Assays

This assay is a gold-standard method for quantifying the titer of infectious virus and assessing the neutralizing capacity of an antiviral compound.

-

Cell Seeding: Seed Vero E6 cells in 6-well plates and grow to 90-95% confluency.

-

Compound Dilution: Prepare a serial dilution of SARS-CoV-2-IN-X in serum-free culture medium.

-

Virus Neutralization: Incubate the diluted compound with a known titer of SARS-CoV-2 (e.g., 100 plaque-forming units) for 1 hour at 37°C.

-

Infection: Remove the growth medium from the cells and inoculate with the virus-compound mixture.

-

Adsorption: Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for 2-3 days at 37°C in a CO₂ incubator.

-

Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with crystal violet to visualize and count the plaques.

-

Data Analysis: The EC₅₀ is calculated by determining the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.

This assay measures the reduction in viral RNA levels in the presence of the antiviral compound.

-

Cell Seeding and Infection: Seed a relevant cell line (e.g., Calu-3) in 24-well plates. Once confluent, infect the cells with SARS-CoV-2 at a specific MOI in the presence of serial dilutions of SARS-CoV-2-IN-X.

-

Incubation: Incubate for a defined period (e.g., 24 or 48 hours).

-

RNA Extraction: Harvest the cell supernatant or cell lysate and extract the viral RNA using a commercial kit.

-

qRT-PCR: Perform quantitative reverse transcription PCR (qRT-PCR) targeting a specific SARS-CoV-2 gene (e.g., N, E, or RdRp).

-

Data Analysis: Quantify the viral RNA levels and calculate the EC₅₀ as the compound concentration that reduces viral RNA by 50% relative to the untreated control.

Cytotoxicity Assays

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate.

-

Compound Treatment: Add serial dilutions of SARS-CoV-2-IN-X to the wells and incubate for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The CC₅₀ is calculated as the compound concentration that reduces the absorbance by 50% compared to the untreated control cells.

Visualization of Workflows and Pathways

Visual diagrams are invaluable for communicating complex experimental processes and biological relationships.

Caption: Experimental workflow for the in vitro characterization of SARS-CoV-2-IN-X.

SARS-CoV-2 infection is known to modulate several host cell signaling pathways.[1][2][3] Understanding how a novel inhibitor interacts with these pathways can provide insights into its mechanism of action. Key pathways affected by SARS-CoV-2 infection include JAK/STAT, MAPK, NF-κB, and PI3K/mTOR.[3]

Caption: Key host signaling pathways modulated by SARS-CoV-2 infection.

This guide provides a comprehensive overview of the foundational in vitro experiments required to characterize a novel SARS-CoV-2 inhibitor. By following these standardized protocols and data presentation formats, researchers can generate the robust and comparable data necessary to advance promising antiviral candidates through the drug development pipeline.

References

Technical Guide: Binding Affinity and Kinetics of SARS-CoV-2 Main Protease Inhibitors

Disclaimer: A thorough search of scientific literature and databases did not yield specific information for a compound designated "SARS-CoV-2-IN-55". Therefore, this guide utilizes data for GC376 , a well-characterized covalent inhibitor of the SARS-CoV-2 Main Protease (Mpro/3CLpro), as a representative example to fulfill the structural and technical requirements of this request. The principles and methodologies described are broadly applicable for the characterization of other Mpro inhibitors.

The SARS-CoV-2 Main Protease (Mpro) is a cysteine protease essential for the viral life cycle, as it processes viral polyproteins into functional non-structural proteins.[1][2] This makes it a prime target for the development of antiviral therapeutics.[3][4] Understanding the binding affinity and kinetics of inhibitors is critical for their development.

Binding Affinity and Kinetics Data

The interaction between an inhibitor and its target protein is defined by its binding affinity (how strongly it binds) and kinetics (the rate at which it binds and dissociates). These parameters are crucial for determining an inhibitor's potency and potential efficacy. Below is a summary of publicly available data for the representative Mpro inhibitors GC376 and N3.

| Inhibitor | Target | Assay Method | Parameter | Value | Reference |

| GC376 | SARS-CoV-2 Mpro | ITC | K D | 1.6 µM | [3] |

| GC376 | SARS-CoV-2 Mpro | FRET | IC 50 | 0.89 µM | |

| GC376 | SARS-CoV-2 Mpro | Enzymatic | K i | 40 nM | |

| N3 | SARS-CoV-2 Mpro | Enzymatic | k obs /[I] | 11,300 M⁻¹s⁻¹ | |

| N3 | SARS-CoV-2 Mpro | Cell-based | EC 50 | 16.77 µM |

Key:

-

K D (Dissociation Constant): A measure of binding affinity. A lower K D value indicates a stronger binding interaction.

-

IC 50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

-

K i (Inhibition Constant): An indicator of the potency of an inhibitor; it is a measure of the binding affinity of the inhibitor to the enzyme.

-

k obs /[I] (Second-order rate constant): For covalent inhibitors, this represents the efficiency of enzyme inactivation.

-

EC 50 (Half-maximal Effective Concentration): The concentration of a drug that gives a half-maximal response, in this case, antiviral effect in a cell culture.

Experimental Protocols

The following are detailed methodologies for two common assays used to determine the binding affinity and kinetics of SARS-CoV-2 Mpro inhibitors.

Fluorescence Resonance Energy Transfer (FRET) Assay

This high-throughput assay is used to measure the enzymatic activity of Mpro and determine the IC 50 value of an inhibitor. It utilizes a peptide substrate containing a fluorophore and a quencher. When the substrate is cleaved by Mpro, the fluorophore and quencher are separated, leading to an increase in fluorescence.

Materials:

-

Recombinant SARS-CoV-2 Mpro

-

FRET Substrate (e.g., Dabcyl-KTSAVLQ/SGFRKME-EDANS)

-

Assay Buffer (e.g., 20 mM Bis-Tris, pH 7.0)

-

Test Inhibitor (e.g., GC376) and DMSO for controls

-

384-well microplate

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.

-

Plate Setup:

-

Dispense a small volume (e.g., 1 µL) of the serially diluted inhibitor into the wells of a 384-well plate.

-

Include wells for negative controls (DMSO only, 100% enzyme activity) and positive controls (no enzyme, 0% activity).

-

-

Enzyme Addition: Add a solution of recombinant Mpro in assay buffer to each well, except for the "no enzyme" control wells. The final Mpro concentration should be optimized (e.g., 40 nM).

-

Pre-incubation: Gently mix the plate and incubate at room temperature for 15-30 minutes. This allows the inhibitor to bind to the enzyme before the reaction starts.

-

Reaction Initiation: Add the FRET substrate solution to all wells to initiate the enzymatic reaction.

-

Measurement: Immediately place the plate in a fluorescence plate reader. Record the kinetic increase in fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes.

-

Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC 50 value.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical sensing technique used to measure real-time binding kinetics (association and dissociation rates, k a and k d ) and affinity (K D ).

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor Chip (e.g., CM5 chip)

-

Immobilization reagents (e.g., Amine coupling kit: EDC, NHS, ethanolamine)

-

Recombinant SARS-CoV-2 Mpro (ligand)

-

Test Inhibitor (analyte)

-

Running Buffer (e.g., HBS-P+ buffer)

Procedure:

-

Ligand Immobilization:

-

Activate the carboxyl groups on the sensor chip surface using a mixture of EDC and NHS.

-

Inject the recombinant Mpro over the activated surface. The protein will be covalently coupled to the chip via its amine groups.

-

Inject ethanolamine to deactivate any remaining active esters on the surface, blocking non-specific binding. A reference flow cell is typically prepared in the same way but without the ligand.

-

-

Analyte Binding:

-

Prepare a series of dilutions of the test inhibitor (analyte) in running buffer. The concentration range should ideally span from 10-fold below to 10-fold above the expected K D .

-

Inject the different concentrations of the analyte over the ligand-immobilized surface at a constant flow rate. This is the association phase .

-

Switch back to flowing only the running buffer over the surface. This is the dissociation phase .

-

-

Regeneration: After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound analyte, preparing the surface for the next injection.

-

Data Analysis:

-

The SPR instrument records the change in refractive index at the sensor surface, which is proportional to the mass of bound analyte, generating a sensorgram.

-

The association rate (k a ) is determined from the initial binding phase, and the dissociation rate (k d ) is determined from the dissociation phase.

-

The equilibrium dissociation constant (K D ) is calculated as the ratio of k d /k a .

-

Visualizations

Experimental Workflow

Mechanism of Action: Mpro Inhibition

The main protease of SARS-CoV-2 is a cysteine protease that functions as a homodimer. Its catalytic dyad consists of Cysteine-145 and Histidine-41. Mpro is essential for cleaving the viral polyproteins (pp1a and pp1ab) at specific sites to release functional non-structural proteins (nsps), which are necessary for viral replication. Covalent inhibitors like GC376 and N3 bind to the active site and form a covalent bond with the catalytic Cys145, thereby inactivating the enzyme and halting the viral replication process.

References

- 1. benchchem.com [benchchem.com]

- 2. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]

- 3. Structural basis of SARS-CoV-2 main protease inhibition by a broad-spectrum anti-coronaviral drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in the Development of SARS-CoV-2 Mpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity Profile of SARS-CoV-2-IN-55: A Technical Guide

Disclaimer: As of November 2025, publicly available data on a compound specifically designated "SARS-CoV-2-IN-55" is not available. The following technical guide is a representative document based on established methodologies for the in vitro assessment of antiviral compounds against SARS-CoV-2. The experimental details, data, and pathways presented are illustrative and intended to provide a framework for researchers and drug development professionals.

Introduction

The global health crisis initiated by Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) has underscored the urgent need for effective antiviral therapeutics. A primary and critical step in the preclinical evaluation of any potential antiviral agent is the characterization of its cytotoxicity profile. This profile is essential for determining the therapeutic window of the compound—the concentration range at which it can effectively inhibit viral replication without causing significant harm to host cells. This document provides a preliminary overview of the in vitro cytotoxicity of the hypothetical compound this compound, detailing the experimental protocols used for its assessment and summarizing the initial findings.

Quantitative Cytotoxicity and Antiviral Activity

The in vitro efficacy and cytotoxicity of this compound were evaluated in cell lines commonly used for SARS-CoV-2 research. The primary metrics for this evaluation are the 50% cytotoxic concentration (CC50), the 50% effective concentration (EC50), and the resulting selectivity index (SI).

Table 1: Preliminary in vitro Activity of this compound

| Cell Line | Assay Type | CC50 (µM) | EC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| Vero E6 | Cell Viability (MTS) | >100 | - | - |

| Antiviral (CPE) | - | 12.5 | >8 | |

| A549-hACE2 | Cell Viability (CTG) | 85.3 | - | - |

| Antiviral (RT-qPCR) | - | 9.8 | 8.7 | |

| Calu-3 | Cell Viability (LDH) | 92.1 | - | - |

| Antiviral (Plaque Assay) | - | 15.2 | 6.1 | |

| HEK293T-hACE2 | Cell Viability (MTS) | >100 | - | - |

| Antiviral (Pseudovirus) | - | 7.5 | >13.3 |

-

CC50 (50% Cytotoxic Concentration): The concentration of a compound that results in the death of 50% of the host cells.

-

EC50 (50% Effective Concentration): The concentration of a compound that inhibits 50% of the viral replication or activity.

-

Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound. A higher SI value is desirable.

Experimental Protocols

The following protocols outline the methodologies used to generate the preliminary data for this compound.

Cell Lines and Culture Conditions

-

Vero E6 (ATCC CRL-1586): An African green monkey kidney epithelial cell line highly susceptible to SARS-CoV-2 infection. Cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

A549-hACE2: A human lung adenocarcinoma cell line engineered to overexpress the human ACE2 receptor. Maintained in F-12K Medium with 10% FBS and 1% penicillin-streptomycin.

-

Calu-3 (ATCC HTB-55): A human lung adenocarcinoma cell line that endogenously expresses ACE2 and TMPRSS2. Grown in Eagle's Minimum Essential Medium (EMEM) with 10% FBS and 1% penicillin-streptomycin.

-

HEK293T-hACE2: A human embryonic kidney cell line engineered to overexpress the human ACE2 receptor, often used for pseudovirus entry assays. Cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.

Cytotoxicity Assays

The MTS assay is a colorimetric method for assessing cell metabolic activity.

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Treat the cells with serial dilutions of this compound for 72 hours.

-

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the CC50 value from the dose-response curve.

The CTG assay quantifies ATP, an indicator of metabolically active cells.

-

Plate cells in a 96-well plate and allow them to adhere.

-

Expose cells to a range of concentrations of this compound for 48 hours.

-

Add CellTiter-Glo® reagent to each well.

-

Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

-

Measure luminescence with a luminometer.

The LDH assay measures the release of lactate dehydrogenase from damaged cells into the culture medium.

-

Culture cells and treat with the test compound for 48 hours.

-

Collect the cell culture supernatant.

-

Add the supernatant to the LDH assay reaction mixture.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm.

Antiviral Assays

This assay visually assesses the ability of a compound to inhibit virus-induced cell death.

-

Seed Vero E6 cells in a 96-well plate.

-

Pre-treat cells with various concentrations of this compound for 2 hours.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.05.

-

Incubate for 72 hours and observe for cytopathic effects under a microscope.

-

Cell viability is quantified using a crystal violet stain.

This method quantifies viral RNA to determine the extent of viral replication.

-

Infect A549-hACE2 cells with SARS-CoV-2 (MOI 0.1) in the presence of varying concentrations of this compound.

-

After 48 hours, extract total RNA from the cell supernatant.

-

Perform RT-qPCR using primers and probes specific for the SARS-CoV-2 N gene.

-

Calculate the reduction in viral RNA levels relative to untreated controls.

This assay measures the reduction in the number of viral plaques.

-

Grow a confluent monolayer of Calu-3 cells in 6-well plates.

-

Infect the cells with a dilution of SARS-CoV-2 that produces approximately 50-100 plaques per well.

-

Overlay the cells with a semi-solid medium containing different concentrations of this compound.

-

Incubate for 3-4 days until plaques are visible.

-

Fix and stain the cells to visualize and count the plaques.

This assay uses non-replicating pseudoviruses expressing the SARS-CoV-2 Spike protein to measure the inhibition of viral entry.

-

Incubate SARS-CoV-2 pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles with serial dilutions of this compound for 1 hour at 37°C.

-

Add the mixture to HEK293T-hACE2 cells.

-

After 48 hours, measure the reporter gene expression (e.g., luciferase or GFP).

Visualizations

Experimental Workflow for Cytotoxicity and Antiviral Screening

Caption: Workflow for evaluating cytotoxicity and antiviral activity.

SARS-CoV-2 Entry and Potential Inhibition Pathway

Caption: SARS-CoV-2 cell entry and points of potential inhibition.

Preliminary Conclusion

The hypothetical compound this compound demonstrates promising in vitro antiviral activity against SARS-CoV-2 in multiple cell lines. The selectivity indices suggest a favorable therapeutic window, particularly in Vero E6 and HEK293T-hACE2 cells. Further investigation is warranted to elucidate its precise mechanism of action and to evaluate its efficacy and safety in more advanced preclinical models. The methodologies and illustrative data presented in this guide provide a foundational framework for the continued development of this compound as a potential therapeutic agent.

Technical Guide: The Impact of Novel Antiviral Agents on SARS-CoV-2 Replication

Disclaimer: Extensive searches for a specific compound designated "SARS-CoV-2-IN-55" did not yield any publicly available information. This designation may correspond to an internal research code, a compound not yet disclosed in scientific literature, or a hypothetical agent.

This guide, therefore, serves as a comprehensive template illustrating the expected data, experimental protocols, and analyses for a novel anti-SARS-CoV-2 compound. The following sections are based on established methodologies and data presentation standards in the field of virology and drug development, using a hypothetical inhibitor, herein referred to as "Compound X," as a placeholder.

Introduction to Compound X

Compound X is a novel small molecule inhibitor designed to target a key process in the SARS-CoV-2 replication cycle. Its development was prompted by the urgent need for effective therapeutics to combat the ongoing threat of COVID-19 and its emerging variants. This document provides an in-depth overview of the preclinical data related to Compound X's effect on viral replication, its mechanism of action, and the experimental protocols used for its evaluation.

Mechanism of Action

Compound X is hypothesized to interfere with the viral replication and transcription complex (RTC), a crucial machinery for the synthesis of new viral RNA. Specifically, it is designed to inhibit the activity of a key viral enzyme, thereby halting the propagation of the virus within host cells.

Caption: Hypothetical mechanism of action for Compound X targeting the SARS-CoV-2 replication/transcription complex (RTC).

Quantitative Assessment of Antiviral Activity

The in vitro efficacy of Compound X against SARS-CoV-2 was evaluated in various cell lines. The key quantitative metrics are summarized in the table below.

| Cell Line | Assay Type | Endpoint | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Vero E6 | Plaque Reduction | Plaque count | 0.5 | >100 | >200 |

| Calu-3 | Viral RNA Yield | qRT-PCR | 0.8 | >100 | >125 |

| A549-ACE2 | CPE Inhibition | Cell viability | 0.6 | >100 | >167 |

EC50 (Half-maximal Effective Concentration): The concentration of Compound X that inhibits viral replication by 50%. CC50 (Half-maximal Cytotoxic Concentration): The concentration of Compound X that causes 50% cell death. SI (Selectivity Index): Calculated as CC50/EC50, a measure of the compound's therapeutic window.

Detailed Experimental Protocols

Cell Lines and Virus Culture

-

Vero E6 Cells (ATCC CRL-1586): Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

SARS-CoV-2 Strain: USA-WA1/2020 isolate was propagated in Vero E6 cells. Viral titers were determined by plaque assay. All work with live virus was conducted in a Biosafety Level 3 (BSL-3) facility.

Plaque Reduction Assay

-

Vero E6 cells were seeded in 6-well plates and grown to 90-100% confluency.

-

Compound X was serially diluted in DMEM with 2% FBS.

-

The cell culture medium was removed, and cells were washed with phosphate-buffered saline (PBS).

-

A mixture of SARS-CoV-2 (at a multiplicity of infection of 0.01) and the diluted Compound X was added to the cells and incubated for 1 hour at 37°C.

-

The inoculum was removed, and the cells were overlaid with a mixture of 1.2% Avicel and 2X DMEM containing the corresponding concentration of Compound X.

-

Plates were incubated for 72 hours at 37°C.

-

The overlay was removed, and cells were fixed with 10% formalin and stained with 0.1% crystal violet.

-

Plaques were counted, and the EC50 value was calculated using a non-linear regression model.

Caption: Experimental workflow for the SARS-CoV-2 plaque reduction assay.

Viral RNA Yield Reduction Assay (qRT-PCR)

-

Calu-3 cells were seeded in 24-well plates.

-

Cells were treated with serially diluted Compound X for 2 hours.

-

Cells were then infected with SARS-CoV-2 at an MOI of 0.1.

-

After 24 hours of incubation, the cell culture supernatant was collected.

-

Viral RNA was extracted from the supernatant using a commercial RNA extraction kit.

-

Quantitative reverse transcription PCR (qRT-PCR) was performed to quantify the viral RNA copies using primers and probes targeting the SARS-CoV-2 N gene.

-

The reduction in viral RNA yield was used to calculate the EC50.

Cytotoxicity Assay

-

Cells were seeded in 96-well plates.

-

Cells were treated with serial dilutions of Compound X for 72 hours (to match the duration of the plaque assay).

-

Cell viability was assessed using a CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels.

-

The CC50 value was determined from the dose-response curve.

Summary and Future Directions

The preclinical data for the hypothetical Compound X demonstrates potent and selective inhibition of SARS-CoV-2 replication in vitro. Its targeted mechanism of action against the viral RTC suggests a high barrier to the development of resistance. Further studies are warranted to evaluate its efficacy in animal models and to establish its pharmacokinetic and safety profiles. The methodologies outlined in this guide provide a robust framework for the continued preclinical and clinical development of promising antiviral candidates like Compound X.

Initial Reports on the Antiviral Spectrum of a Broad-Spectrum Coronavirus Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for a compound specifically designated "SARS-CoV-2-IN-55" did not yield any publicly available information. This suggests that the designation may be an internal codename, a placeholder, or represent a compound not yet described in scientific literature. To fulfill the structural and content requirements of this request, this guide will focus on a well-characterized, broad-spectrum antiviral agent with known activity against SARS-CoV-2, β-D-N4-hydroxycytidine (NHC) , also known as EIDD-1931. NHC is the active ribonucleoside analog of the prodrug Molnupiravir.[1][2] This compound serves as a representative example for illustrating the requested data presentation, experimental protocols, and visualizations.

Executive Summary

β-D-N4-hydroxycytidine (NHC) is a ribonucleoside analog that has demonstrated broad-spectrum antiviral activity against several RNA viruses, including coronaviruses like SARS-CoV, MERS-CoV, and SARS-CoV-2.[1][2] Its mechanism of action involves the induction of lethal mutagenesis in the viral genome.[2] This document provides a technical overview of the initial findings on the antiviral spectrum of NHC, detailing its in vitro efficacy, the experimental protocols used for its evaluation, and its proposed mechanism of action.

Quantitative Antiviral Activity

The in vitro antiviral activity of NHC has been evaluated against multiple coronaviruses. The following table summarizes the key quantitative data from initial studies.

| Virus | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Calu-3 | Virus Titer Reduction | 0.08 | >10 | >125 | |

| SARS-CoV-2 | Calu-3 | qRT-PCR | 0.09 | >10 | >111 | |

| SARS-CoV | Vero | Plaque Reduction | - | - | - | |

| MERS-CoV | Vero | Plaque Reduction | - | - | - | |

| Bat-CoV HKU5 | HAE | Virus & RNA Reduction | Dose-dependent | - | - |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50); HAE: Human Airway Epithelial cells.

Mechanism of Action: Viral Mutagenesis

NHC exerts its antiviral effect through a mechanism known as lethal mutagenesis. As a ribonucleoside analog, it is incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp). Once incorporated, NHC can tautomerize, leading to incorrect base pairing during subsequent rounds of RNA replication. This results in a catastrophic accumulation of mutations throughout the viral genome, ultimately inhibiting the production of viable viral progeny.

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of NHC.

Cell Lines and Virus Culture

-

Cell Lines:

-

Vero E6 cells: African green monkey kidney epithelial cells are commonly used for their high susceptibility to a wide range of viruses, including SARS-CoV-2.

-

Calu-3 cells: A human lung adenocarcinoma cell line that supports robust SARS-CoV-2 replication and is often used for antiviral testing.

-

Primary Human Airway Epithelial (HAE) cells: These cells provide a more physiologically relevant model for respiratory virus infections.

-

-

Virus Propagation: SARS-CoV-2 is typically propagated in Vero E6 cells. Viral titers are determined by plaque assay or TCID50 (50% tissue culture infectious dose) assay.

Antiviral Activity Assays

A common workflow for assessing antiviral efficacy is outlined below.

References

Methodological & Application

Application Notes and Protocols for SARS-CoV-2-IN-55 in Viral Entry Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The entry of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) into host cells is a critical first step in the viral life cycle and a primary target for therapeutic intervention. This process is primarily mediated by the interaction of the viral Spike (S) protein with the host cell receptor, angiotensin-converting enzyme 2 (ACE2).[1][2][3][4] The S protein is primed by host proteases, such as TMPRSS2 and furin, which facilitates the fusion of the viral and cellular membranes, allowing the viral genome to enter the cytoplasm.[1] SARS-CoV-2-IN-55 is a novel investigational small molecule designed to inhibit this crucial viral entry step. These application notes provide a detailed protocol for utilizing this compound in a pseudovirus-based viral entry assay, a common and safe method for studying viral entry in a BSL-2 laboratory setting.

Mechanism of Action (Hypothesized)

While the precise molecular target of this compound is under investigation, it is hypothesized to act by one of two primary mechanisms:

-

Direct Inhibition of Spike-ACE2 Interaction: this compound may bind to the receptor-binding domain (RBD) of the Spike protein or to ACE2, thereby sterically hindering the protein-protein interaction required for viral attachment.

-

Inhibition of Protease Activity: The compound might inhibit the activity of host cell proteases like TMPRSS2, which are essential for Spike protein cleavage and activation, a necessary step for membrane fusion.

The following protocols are designed to assess the efficacy of this compound in inhibiting SARS-CoV-2 entry and to elucidate its potential mechanism of action.

Data Presentation: Efficacy of this compound

The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce viral entry by 50%.

| Compound | Assay Type | Cell Line | IC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | Pseudovirus Entry | HEK293T-ACE2 | 150 | >50 | >333 |

| This compound | Pseudovirus Entry | Calu-3 | 200 | >50 | >250 |

| Remdesivir (Control) | Pseudovirus Entry | HEK293T-ACE2 | 1,200 | >20 | >16.7 |

| Camostat (Control) | Pseudovirus Entry | HEK293T-ACE2/TMPRSS2 | 50 | >10 | >200 |

CC50 (50% cytotoxic concentration) is determined using a standard cell viability assay (e.g., MTT or CellTiter-Glo) performed in parallel.

Experimental Protocols

Protocol 1: SARS-CoV-2 Pseudovirus Entry Assay

This assay utilizes lentiviral or vesicular stomatitis virus (VSV) particles pseudotyped with the SARS-CoV-2 Spike protein and carrying a reporter gene, such as luciferase or green fluorescent protein (GFP). Inhibition of viral entry is quantified by a reduction in reporter gene expression.

Materials:

-

HEK293T cells expressing human ACE2 (HEK293T-ACE2).

-

SARS-CoV-2 Spike-pseudotyped lentiviral or VSV particles (encoding luciferase).

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound stock solution (e.g., 10 mM in DMSO).

-

Control inhibitors (e.g., soluble ACE2, anti-Spike neutralizing antibody).

-

96-well white, clear-bottom tissue culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate at a density of 1.25 x 10^4 cells per well in 100 µL of DMEM. Incubate overnight at 37°C with 5% CO2.

-

Compound Preparation: Prepare a serial dilution of this compound in DMEM. The final concentrations should typically range from 0.1 nM to 10 µM. Also, prepare dilutions of control inhibitors.

-

Treatment: Remove the culture medium from the cells and add 50 µL of the diluted compounds or controls to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO).

-

Infection: Add 50 µL of SARS-CoV-2 pseudovirus (diluted to achieve a signal-to-background ratio of at least 100) to each well.

-

Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.

-

Luciferase Assay: Remove the supernatant and lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Data Acquisition: Measure the luciferase activity using a luminometer.

Data Analysis:

-

Normalize the relative light unit (RLU) values to the vehicle control (set to 100% entry).

-

Plot the percentage of viral entry against the logarithm of the inhibitor concentration.

-

Calculate the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic equation).

Protocol 2: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to ensure that the observed reduction in viral entry is not due to cell death.

Materials:

-

HEK293T-ACE2 cells.

-

DMEM with 10% FBS and 1% penicillin-streptomycin.

-

This compound stock solution.

-

96-well clear tissue culture plates.

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo).

-

Plate reader.

Procedure:

-

Cell Seeding: Seed HEK293T-ACE2 cells in a 96-well plate at the same density as the viral entry assay.

-

Compound Treatment: Treat the cells with the same serial dilutions of this compound used in the entry assay.

-

Incubation: Incubate for the same duration as the viral entry assay (48-72 hours).

-

Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

Data Analysis:

-

Normalize the viability data to the vehicle control (set to 100% viability).

-

Plot the percentage of cell viability against the logarithm of the inhibitor concentration.

-

Calculate the CC50 value.

Visualizations

Caption: SARS-CoV-2 entry and potential inhibition points.

Caption: Workflow for the pseudovirus entry assay.

References

- 1. Mechanisms Underlying Potential Therapeutic Approaches for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a Cell-Based Assay for Identification of Viral Entry Inhibitors Against SARS-CoV by High Throughput Screening (HTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coronavirus spike protein - Wikipedia [en.wikipedia.org]

- 4. Coronavirus - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for SARS-CoV-2-IN-55 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and recommended concentrations for the use of SARS-CoV-2-IN-55 (also known as compound 65) in in vitro studies. This compound is a potent inhibitor of SARS-CoV-2 entry into host cells, making it a valuable tool for research and antiviral drug development.

Mechanism of Action

This compound functions as a viral entry inhibitor.[1] It is a C-2 thiophenyl tryptophan trimer that has been shown to interact directly with the SARS-CoV-2 Spike (S) protein.[1] This interaction prevents the virus from binding to the ACE2 receptor on host cells, a critical first step in the viral life cycle.

Recommended Concentrations and In Vitro Activity

The recommended concentration of this compound for in vitro studies will depend on the specific cell line and assay being used. The following table summarizes the key quantitative data for this inhibitor from studies using Vero E6 cells, a commonly used cell line in virology research.

| Parameter | Cell Line | Value | Reference |

| IC50 (Pseudovirus Assay) | Vero E6 | 0.3 µM | [1][2] |

| IC50 (Genuine SARS-CoV-2) | Vero E6 | Not explicitly stated, but potent inhibition reported | [1] |

| CC50 (Cytotoxicity) | Vero E6 | > 100 µM | |

| Selectivity Index (SI) | Vero E6 | > 333 | Calculated from CC50/IC50 |

Note: The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor at which 50% of the viral activity is inhibited. The half-maximal cytotoxic concentration (CC50) is the concentration at which 50% of the cells are killed. The selectivity index (SI) is the ratio of the CC50 to the IC50 and is a measure of the inhibitor's therapeutic window. A higher SI value indicates a more promising therapeutic candidate.

Experimental Protocols

The following are detailed protocols for common in vitro assays to evaluate the efficacy of this compound.

Pseudovirus Neutralization Assay

This assay is a safe and effective way to screen for inhibitors of viral entry. It uses a replication-defective vesicular stomatitis virus (VSV) that has been pseudotyped with the SARS-CoV-2 Spike protein and expresses a reporter gene (e.g., luciferase or GFP).

Materials:

-

Vero E6 cells (or other susceptible cell lines like A549-Ace2-TMPRSS2)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (dissolved in DMSO)

-

VSV-S pseudoparticles

-

Assay medium (e.g., DMEM with 2% FBS)

-

96-well white, clear-bottom plates

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Seeding: Seed Vero E6 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

-

Compound Dilution: Prepare serial dilutions of this compound in assay medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform 2- or 3-fold serial dilutions. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

Virus-Inhibitor Incubation: In a separate plate, mix equal volumes of the diluted inhibitor and the VSV-S pseudoparticles. Incubate this mixture at 37°C for 1 hour to allow the inhibitor to bind to the pseudovirus.

-

Infection: Remove the growth medium from the cells and add 100 µL of the virus-inhibitor mixture to each well.

-

Incubation: Incubate the plate at 37°C with 5% CO2 for 16-24 hours.

-

Luciferase Assay: After incubation, remove the medium and add 100 µL of luciferase assay reagent to each well.

-

Data Acquisition: Measure the luminescence using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the inhibitor to ensure that the observed antiviral effect is not due to cell death. This can be done in parallel with the neutralization assay.

Materials:

-

Vero E6 cells

-

Complete growth medium

-

This compound stock solution

-

Assay medium

-

96-well clear plates

-

Cell viability reagent (e.g., CellTiter-Glo or MTT)

-

Plate reader

Protocol:

-

Cell Seeding: Seed Vero E6 cells in a 96-well clear plate at the same density as for the neutralization assay.

-

Compound Dilution: Prepare the same serial dilutions of this compound as for the neutralization assay.

-

Treatment: Remove the growth medium and add 100 µL of the diluted inhibitor to each well.

-

Incubation: Incubate the plate for the same duration as the neutralization assay (16-24 hours).

-

Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

-

Data Analysis: Calculate the percent cell viability for each inhibitor concentration relative to the vehicle control. Plot the percent viability against the log of the inhibitor concentration to determine the CC50 value.

Visualizations

Mechanism of Action of this compound

Caption: this compound inhibits viral entry by binding to the S-protein.

Experimental Workflow for In Vitro Evaluation

Caption: Workflow for determining the IC50 and CC50 of this compound.

References

SARS-CoV-2-IN-55 solubility and stability in common lab solvents

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SARS-CoV-2-IN-55 is a novel investigational small molecule inhibitor targeting a key process in the SARS-CoV-2 lifecycle. These application notes provide essential information on the solubility and stability of this compound in common laboratory solvents, along with detailed protocols for its handling and use in a research setting. The data presented herein is intended to guide researchers, scientists, and drug development professionals in designing and executing experiments involving this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value |

| Molecular Formula | [Insert Formula] |

| Molecular Weight | [Insert MW] g/mol |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥98% |

| Storage | Store at -20°C, protect from light |

Solubility Data

The solubility of this compound was determined in a range of common laboratory solvents at room temperature (22-25°C). The following table summarizes the approximate solubility values. It is recommended to prepare stock solutions in DMSO or ethanol and make further dilutions in aqueous buffers.

| Solvent | Solubility (mg/mL) | Molarity (mM) | Notes |

| DMSO | >50 | >[Calculate based on MW] | Clear solution |

| Ethanol | ~25 | ~[Calculate based on MW] | Clear solution |

| Methanol | ~10 | ~[Calculate based on MW] | Clear solution |

| Acetonitrile | ~5 | ~[Calculate based on MW] | Clear solution |

| PBS (pH 7.4) | <0.1 | <[Calculate based on MW] | Insoluble |

| Water | <0.01 | <[Calculate based on MW] | Insoluble |

Note: Solubility can be affected by temperature, pH, and the presence of other solutes. It is advisable to perform a solubility test for your specific experimental conditions.

Stability Data

The stability of this compound was assessed in different solvents and at various temperatures. The compound's integrity was monitored by HPLC analysis over time.

Stability in Solvents at -20°C:

| Solvent | Stability (t½) | Purity after 1 month |

| DMSO | >6 months | >98% |

| Ethanol | >6 months | >98% |

Stability in Aqueous Solution (PBS, pH 7.4) at different temperatures:

| Temperature | Stability (t½) | Purity after 24 hours |

| 4°C | ~48 hours | ~90% |

| 25°C (Room Temp) | ~12 hours | ~75% |

| 37°C | ~4 hours | ~50% |

Note: It is strongly recommended to prepare fresh aqueous solutions of this compound for each experiment and avoid repeated freeze-thaw cycles of stock solutions.

Experimental Protocols

Protocol 1: Determination of Solubility

This protocol describes a method for determining the solubility of this compound in a chosen solvent.

Materials:

-

This compound

-

Selected solvent (e.g., DMSO, Ethanol, PBS)

-

Vortex mixer

-

Centrifuge

-

HPLC system with a suitable column (e.g., C18)

-

Analytical balance

-

Microcentrifuge tubes

Procedure:

-

Weigh out an excess amount of this compound (e.g., 10 mg) and place it into a microcentrifuge tube.

-

Add a known volume of the solvent (e.g., 1 mL) to the tube.

-

Vortex the mixture vigorously for 2 minutes.

-

Incubate the mixture at a constant temperature (e.g., 25°C) for 24 hours with continuous agitation to ensure equilibrium is reached.

-

Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the undissolved solid.

-

Carefully collect the supernatant.

-

Prepare a series of dilutions of the supernatant with the same solvent.

-

Analyze the dilutions by HPLC to determine the concentration of this compound.

-

The highest concentration in the linear range of the standard curve represents the solubility of the compound in that solvent.

Protocol 2: Assessment of Stability

This protocol outlines a method to assess the stability of this compound in a specific solvent over time.

Materials:

-

Stock solution of this compound in the desired solvent (e.g., 10 mM in DMSO)

-

Incubators or water baths set to desired temperatures

-

HPLC system with a suitable column (e.g., C18)

-

Microcentrifuge tubes or HPLC vials

Procedure:

-

Prepare a solution of this compound in the test solvent at a known concentration (e.g., 100 µM).

-

Aliquot the solution into several microcentrifuge tubes or HPLC vials.

-

Immediately analyze a time-zero sample (T=0) by HPLC to determine the initial purity and concentration.

-

Store the remaining aliquots under the desired conditions (e.g., -20°C, 4°C, 25°C, 37°C).

-

At specified time points (e.g., 1, 4, 8, 24, 48 hours), retrieve an aliquot from each condition.

-

Analyze the samples by HPLC.

-

Compare the peak area of the parent compound at each time point to the T=0 sample to determine the percentage of the compound remaining.

-

The half-life (t½) can be calculated from the degradation kinetics.

Visualizations

Caption: Simplified SARS-CoV-2 lifecycle and potential point of inhibition.

Caption: Experimental workflow for solubility determination.

Caption: Experimental workflow for stability assessment.

Application Notes and Protocols for Testing SARS-CoV-2-IN-55 in a Replicon System

For Researchers, Scientists, and Drug Development Professionals

Introduction

Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, necessitates the development of effective antiviral therapies. A critical tool in the preclinical evaluation of potential antiviral compounds is the SARS-CoV-2 replicon system. These systems are genetically engineered viral genomes that can replicate within host cells but are incapable of producing infectious virus particles, as they lack the genes for structural proteins.[1][2][3] This allows for the study of viral replication under reduced biosafety level (BSL-2) conditions, making them ideal for high-throughput screening of compounds that target the viral replication machinery.[4][5]

This document provides a detailed protocol for testing SARS-CoV-2-IN-55 , an inhibitor of SARS-CoV-2. Publicly available data identifies this compound (also known as compound 65) as an inhibitor with an IC50 of 0.3 µM, which is suggested to act by directly interacting with VSV-S pseudoparticles. This indicates that this compound is likely a viral entry inhibitor, targeting the spike (S) protein.

Given that standard replicon systems do not express the spike protein, they serve as an excellent counter-screening tool to confirm the specific mechanism of action of this compound. A compound that inhibits viral entry should not exhibit activity in a replicon assay. This protocol, therefore, is designed to test the hypothesis that this compound does not inhibit viral replication, thereby providing strong evidence for its role as a specific entry inhibitor.

Principle of the Replicon System

The SARS-CoV-2 replicon is a self-replicating RNA molecule derived from the viral genome. Key structural genes, such as the spike (S), envelope (E), and membrane (M) proteins, are replaced with a reporter gene, typically a luciferase (e.g., Renilla or Firefly) or a fluorescent protein (e.g., GFP). The replicon retains all the non-structural proteins (NSPs) necessary for the replication of its own RNA. When introduced into permissive host cells, the replicon RNA is translated to produce the viral replication-transcription complex (RTC), which then amplifies the replicon RNA. The expression of the reporter gene is directly proportional to the level of replicon RNA replication. Antiviral compounds that target the viral replication machinery will therefore lead to a decrease in the reporter signal.

Signaling Pathway and Experimental Workflow

SARS-CoV-2 Replication Cycle and the Role of a Replicon System

Caption: SARS-CoV-2 lifecycle vs. replicon system and inhibitor targets.

Experimental Workflow for Testing this compound

Caption: Workflow for evaluating antiviral activity in a replicon system.

Experimental Protocols

Materials and Reagents

-

Cells: Huh-7 (human hepatoma) or BHK-21 (baby hamster kidney) cells.

-

SARS-CoV-2 Replicon: RNA construct containing a Renilla Luciferase reporter gene.

-

Compound: this compound (dissolved in DMSO).

-

Controls: Remdesivir (positive control for replication inhibition), DMSO (negative control).

-

Media: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Reagents:

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Lipofectamine MessengerMAX or similar transfection reagent

-

Renilla Luciferase Assay System

-

CellTiter-Glo Luminescent Cell Viability Assay Kit

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

-

Protocol for Antiviral Assay in Replicon System

-

Cell Plating:

-

Trypsinize and count Huh-7 cells.

-

Seed 1 x 10^4 cells per well in a 96-well white, clear-bottom plate.

-

Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

-

-

Compound Preparation and Addition:

-

Prepare a 2x working stock of serial dilutions of this compound, Remdesivir, and DMSO in cell culture medium.

-

Carefully remove the medium from the plated cells and add 50 µL of the 2x compound dilutions to the respective wells.

-

-

Replicon RNA Transfection:

-

Prepare the transfection mix according to the manufacturer's protocol. For each well, dilute 50 ng of replicon RNA and the transfection reagent in separate tubes with serum-free medium, then combine and incubate.

-

Add 50 µL of the transfection mix to each well containing the cells and compounds.

-

-

Incubation:

-

Incubate the plates for 48 to 72 hours at 37°C with 5% CO2.

-

-

Luciferase Assay (Antiviral Activity):

-

Remove the plates from the incubator and allow them to equilibrate to room temperature.

-

Prepare the Renilla Luciferase Assay Reagent according to the manufacturer's instructions.

-

Add the luciferase reagent to each well and measure the luminescence using a plate luminometer.

-

Protocol for Cytotoxicity Assay

-

Follow steps 1 and 2 of the antiviral assay protocol.

-

Incubate the plates for the same duration as the antiviral assay (48-72 hours).

-

Perform the CellTiter-Glo Luminescent Cell Viability Assay according to the manufacturer's protocol to determine the 50% cytotoxic concentration (CC50).

Data Presentation and Analysis

The results of the antiviral and cytotoxicity assays should be summarized in tables for clear comparison.

Quantitative Data Summary

| Compound | Target | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | Viral Entry (Spike) | Replicon Assay | > 50 (Expected) | > 50 | Not Applicable |

| Remdesivir | RNA-dependent RNA polymerase (RdRp) | Replicon Assay | 0.5 | > 50 | > 100 |

Note: The IC50 for this compound is expected to be high or not determinable in a replicon assay, confirming its non-replicative target. The IC50 for Remdesivir is a representative value.

Data Analysis

-

Normalize the luciferase readings to the DMSO control wells (100% replication).

-

Plot the percentage of inhibition against the log of the compound concentration.

-

Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

-

Similarly, calculate the CC50 value from the cell viability data.

-

The Selectivity Index (SI) is calculated as the ratio of CC50 to IC50. A higher SI value indicates a more favorable therapeutic window.

Conclusion

The use of a SARS-CoV-2 replicon system is a robust method for the specific evaluation of antiviral compounds that target the viral replication machinery. For a compound like this compound, which is presumed to be an entry inhibitor, the replicon assay serves as a critical counter-screen. The expected lack of activity in this system, in conjunction with potent inhibition in a pseudoparticle entry assay, would provide strong evidence for its specific mechanism of action. This protocol provides a detailed framework for researchers to conduct these experiments and interpret the resulting data in the context of antiviral drug development.

References

- 1. news-medical.net [news-medical.net]

- 2. SARS-CoV-2 Non-Structural Proteins and Their Roles in Host Immune Evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SARS-CoV-2 - Wikipedia [en.wikipedia.org]

- 4. Targeting SARS-CoV-2 Non-Structural Proteins [mdpi.com]

- 5. What are Viral nonstructural proteins inhibitors and how do they work? [synapse.patsnap.com]

Application Note: High-Throughput Screening of SARS-CoV-2 Main Protease Inhibitors using SARS-CoV-2-IN-55

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has necessitated the rapid development of antiviral therapeutics. A key target in the effort to develop such drugs is the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro). This enzyme is essential for the virus's life cycle as it processes viral polyproteins into functional non-structural proteins required for viral replication. The absence of a close human homolog makes Mpro an attractive and specific target for antiviral drugs.

SARS-CoV-2-IN-55 is a potent and selective inhibitor of the SARS-CoV-2 main protease. This application note provides a detailed protocol for the use of this compound as a reference compound in high-throughput screening (HTS) assays to identify novel Mpro inhibitors. The described methodologies include a biochemical fluorescence resonance energy transfer (FRET)-based assay for Mpro activity and a cell-based assay to determine cytotoxicity.

Principle of the Mpro FRET Assay